Enhanced Lipophilicity and Hydrogen Bonding Capacity Compared to the Unsubstituted Pyrazole Carboxylic Acid Core
The target compound exhibits significantly higher lipophilicity than the parent 1H-pyrazole-3-carboxylic acid scaffold, which is a key determinant for membrane permeability and target binding. The introduction of the 3-methoxyphenyl group increases the computed XLogP3 value from 0.1 (for 1H-pyrazole-3-carboxylic acid) to 1.7 [1][2]. Additionally, it increases the hydrogen bond acceptor count from 3 to 4, offering additional opportunities for target interaction [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 1.7; H-Bond Acceptors = 4 |
| Comparator Or Baseline | 1H-Pyrazole-3-carboxylic acid (CAS 1621-91-6): XLogP3 = 0.1; H-Bond Acceptors = 3 [2] |
| Quantified Difference | ΔXLogP3 = +1.6 (indicating ~40× higher lipophilicity in octanol/water partitioning); ΔHBA = +1 |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and Cactvs. |
Why This Matters
This substantial increase in lipophilicity and hydrogen bonding capacity makes the compound a more suitable fragment for targeting intracellular or membrane-associated proteins, such as carbonic anhydrases IX/XII or Factor XIa, compared to the more polar, less drug-like parent scaffold.
- [1] PubChem. (2025). 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CID 1399024). National Center for Biotechnology Information. Computed Properties: XLogP3-AA = 1.7; Hydrogen Bond Acceptor Count = 4. View Source
- [2] PubChem. (2025). 1H-pyrazole-3-carboxylic acid (CID 104856). National Center for Biotechnology Information. Computed Properties: XLogP3 = 0.1; Hydrogen Bond Acceptor Count = 3. View Source
